

Application Notes and Protocols: Imaging Acridine Orange-Stained Cells with Confocal Microscopy

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Compound of Interest

Compound Name: *Levorin A0*

Cat. No.: *B1675177*

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Note to the Reader: The requested topic, "imaging **Levorin A0**-stained cells," did not yield specific information, suggesting a possible typographical error. Based on the phonetic similarity and the common application in cellular imaging, this document provides detailed protocols and application notes for Acridine Orange (AO), a widely used fluorescent dye for visualizing nucleic acids and acidic organelles. We believe this will serve the intended purpose of the user.

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that serves as a nucleic acid-selective and pH-sensitive probe.^{[1][2][3]} Its metachromatic properties allow for the differential staining of various cellular components, making it a valuable tool for a wide range of applications in cell biology, including the analysis of cell viability, apoptosis, autophagy, and cell cycle.^{[2][4]} When imaged with confocal microscopy, AO provides high-resolution spatial information on the distribution and quantification of nucleic acids and the dynamics of acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes.^{[1][5]}

The fluorescence emission of AO is dependent on its interaction with cellular macromolecules and the local pH.^{[4][6]} When AO intercalates into double-stranded DNA (dsDNA), it emits green fluorescence.^{[1][3]} In contrast, when it binds to single-stranded DNA (ssDNA) or RNA through electrostatic interactions, or when it aggregates in acidic compartments, it emits red to orange fluorescence.^{[1][3][4]} This differential emission allows for the simultaneous visualization of the nucleus (green) and the cytoplasm and acidic organelles (red/orange) within the same cell.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Acridine Orange for staining and imaging live cells using confocal microscopy.

Quantitative Data

The following tables summarize the key quantitative parameters of Acridine Orange, which are essential for designing and optimizing imaging experiments.

Table 1: Spectral Properties of Acridine Orange

Binding State	Excitation Maximum (nm)	Emission Maximum (nm)	Fluorescence Color
Bound to dsDNA	502[2][4]	525[2][4]	Green
Bound to ssDNA/RNA	460[2][4]	650[2][4]	Red-Orange
In Acidic Vesicular Organelles (AVOs)	~475[2]	~590[2]	Orange-Red

Table 2: Photophysical Properties of Acridine Orange

Property	Value	Conditions
Molar Extinction Coefficient (ϵ)	27,000 $\text{cm}^{-1}\text{M}^{-1}$	At 430.8 nm
Fluorescence Quantum Yield (Φ)	0.2	In basic ethanol
Singlet Oxygen Quantum Yield ($\phi\Delta$)	0.15 \pm 0.01	In air-equilibrated ethanol[7]

Experimental Protocols

This section provides a detailed protocol for staining live cells with Acridine Orange and subsequent imaging using a laser scanning confocal microscope.

Materials

- Acridine Orange hydrochloride (powder)
- Phosphate-buffered saline (PBS), pH 7.4
- Complete cell culture medium
- Live cells cultured on glass-bottom dishes or chamber slides suitable for confocal microscopy
- Confocal laser scanning microscope with appropriate laser lines and emission filters

Reagent Preparation

1 M Acridine Orange Stock Solution:

- Dissolve 26.5 mg of Acridine Orange hydrochloride in 100 mL of sterile PBS.
- Sterilize the solution by filtering through a 0.22 μm filter.
- Store the stock solution at 4°C in the dark.

10 μM Acridine Orange Working Solution:

- Dilute the 1 M stock solution 1:100,000 in complete cell culture medium. For example, add 1 μL of 1 M AO stock solution to 100 mL of medium.
- Prepare this working solution fresh for each experiment. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically (a range of 1-10 μM is common).

Staining Procedure

- Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
- Remove the culture medium from the cells.
- Wash the cells twice with pre-warmed sterile PBS.

- Add the freshly prepared 10 μ M Acridine Orange working solution to the cells, ensuring the cell monolayer is completely covered.
- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be optimized.
- After incubation, gently remove the staining solution.
- Wash the cells twice with pre-warmed PBS or complete culture medium.
- Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
- The cells are now ready for imaging. Proceed to the confocal microscope immediately to minimize dye leakage and phototoxicity.

Confocal Microscopy and Image Acquisition

The following are general guidelines for setting up a confocal microscope for imaging Acridine Orange-stained cells. Specific parameters will need to be optimized for your instrument and sample.

Table 3: Recommended Confocal Microscope Settings for Acridine Orange Imaging

Parameter	Green Channel (DNA)	Red Channel (RNA/AVOs)	Notes
Excitation Laser	488 nm Argon laser	488 nm or 458 nm Argon laser	The 488 nm laser can excite both green and red fluorescence, but sequential scanning is recommended to avoid bleed-through.
Emission Detection	500 - 550 nm	630 - 700 nm	Adjust the emission windows to best separate the green and red signals and minimize crosstalk.
Pinhole Size	1 Airy Unit (AU)	1 Airy Unit (AU)	A pinhole of 1 AU provides a good balance between signal and confocality.
Scanning Mode	Sequential	Sequential	Acquire the green and red channels sequentially to prevent bleed-through from the green channel into the red channel.
Laser Power	Low (e.g., 1-5%)	Low (e.g., 1-5%)	Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
Detector Gain	Adjust for optimal signal	Adjust for optimal signal	Avoid saturation of the detector.
Image Resolution	512x512 or 1024x1024 pixels	512x512 or 1024x1024 pixels	Higher resolution may be required for

detailed morphological analysis.

Scanning Speed

Adjust for a good
signal-to-noise ratio

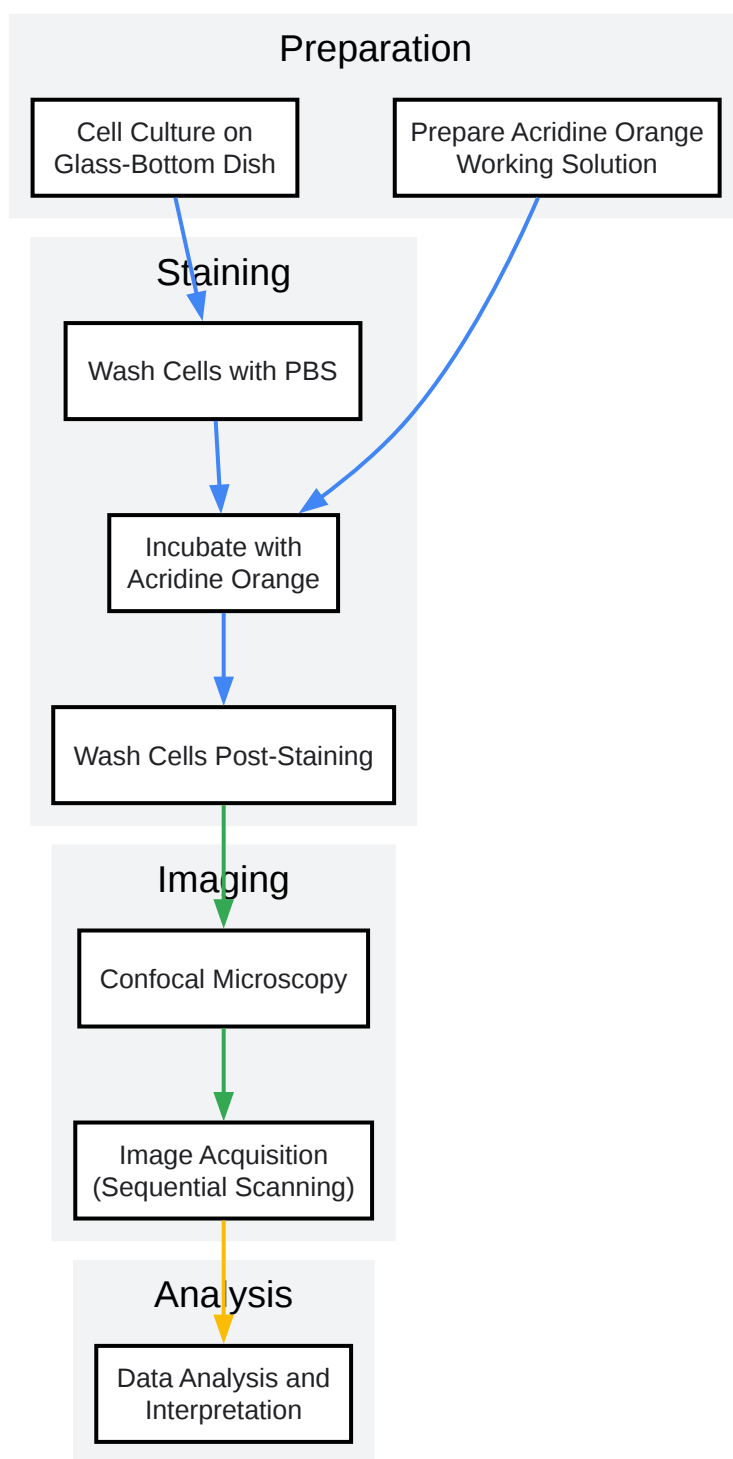
Adjust for a good
signal-to-noise ratio

Slower scan speeds
with line averaging
can improve image
quality.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for imaging Acridine Orange-stained cells.

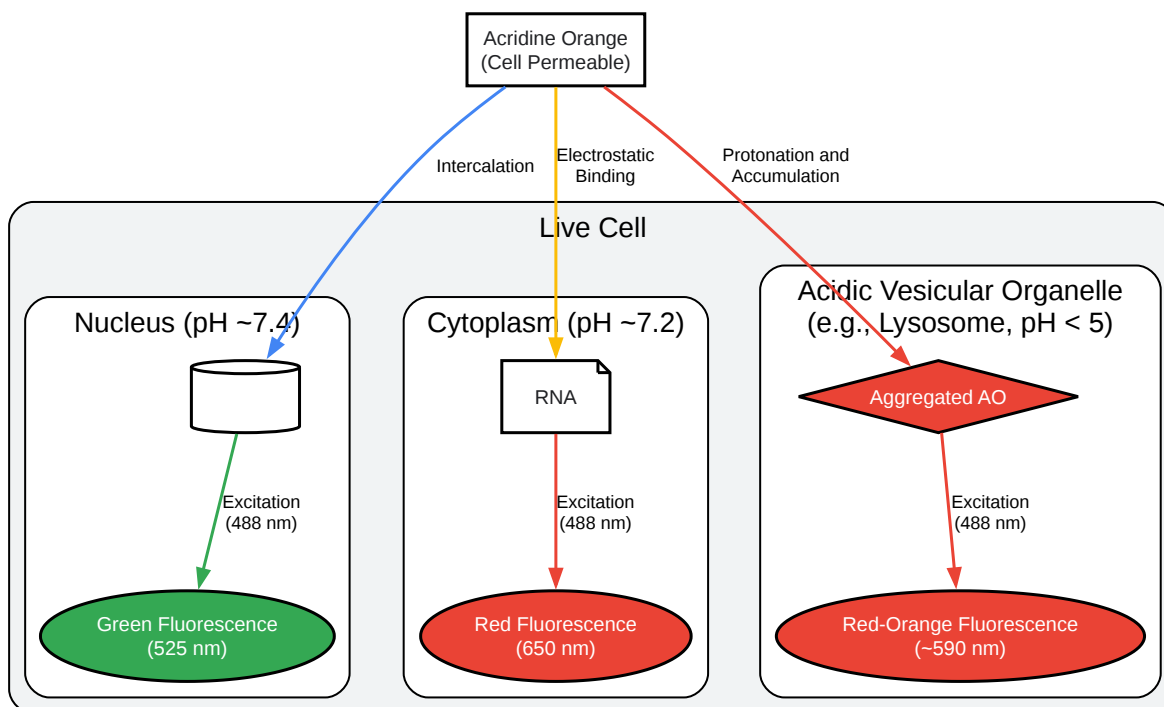


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Experimental workflow for Acridine Orange staining and confocal imaging.

Acridine Orange Staining Mechanism

This diagram illustrates the mechanism of Acridine Orange staining and its differential fluorescence in various cellular compartments.



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Mechanism of Acridine Orange differential fluorescence in a live cell.

Data Interpretation and Troubleshooting

- **Green Fluorescence:** Bright green fluorescence localized to the nucleus indicates healthy cells with intact, double-stranded DNA.
- **Red/Orange Fluorescence:**
 - Diffuse red fluorescence in the cytoplasm is indicative of high RNA content.

- Punctate orange-red fluorescence in the cytoplasm suggests the accumulation of AO in acidic vesicular organelles, which can be a marker for autophagy or lysosomal activity.
- Apoptotic Cells: In early apoptosis, chromatin condensation may lead to brighter green fluorescence. In late apoptosis, the compromised membrane integrity may result in altered staining patterns.
- Necrotic Cells: These cells will typically show diffuse, faint staining due to loss of membrane integrity and leakage of the dye.

Troubleshooting:

- Weak Signal: Increase the dye concentration or incubation time. Ensure the laser power and detector gain are optimized.
- High Background: Reduce the dye concentration or decrease the incubation time. Ensure thorough washing steps.
- Phototoxicity/Photobleaching: Use the lowest possible laser power and limit the exposure time. Use an anti-fade mounting medium if imaging fixed cells.
- Bleed-through: Use sequential scanning to acquire the green and red channels separately.

Conclusion

Acridine Orange is a powerful and versatile fluorescent probe for the study of cellular processes in live cells. When combined with the high-resolution imaging capabilities of confocal microscopy, it provides valuable insights into the spatial organization of nucleic acids and the dynamics of acidic organelles. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to successfully employ Acridine Orange in their studies. As with any fluorescent probe, optimization of staining and imaging parameters for the specific cell type and experimental question is crucial for obtaining reliable and reproducible results.

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